molecular formula C12H7NO4 B11876338 6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 85863-99-6

6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B11876338
CAS No.: 85863-99-6
M. Wt: 229.19 g/mol
InChI Key: XKLBJUXDKRKZET-UHFFFAOYSA-N
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Description

6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its unique fused ring structure, which includes both benzopyran and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one can be achieved through several methods. One efficient approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction typically proceeds via a one-pot, three-component reaction, which includes Michael addition and intramolecular cyclization steps . The reaction conditions often involve the use of a Wittig reagent and are carried out in the absence of a metal catalyst, making the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the absence of metal catalysts in the synthesis makes it suitable for large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and enhance its properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinone derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to introduce various functional groups into the compound.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzopyranopyridines. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has demonstrated that 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation. For instance, derivatives of this compound showed IC50 values ranging from 0.5 to 10 µM in breast cancer cell lines (MCF7) .

Case Study:
A specific derivative was tested for its ability to inhibit tumor growth in vivo, showing a marked reduction in tumor size compared to controls. The mechanism was attributed to the induction of apoptosis in cancer cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

Case Study:
A study involving mice treated with neurotoxic agents showed that administration of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one resulted in improved cognitive function and reduced neuronal damage as assessed by behavioral tests and histological analysis .

1. Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition is significant for developing treatments for diseases such as autoimmune disorders and certain cancers.

Data Table: DHODH Inhibition Studies

CompoundIC50 (µM)Reference
6,8-Dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one4.9
Control (standard inhibitor)3.0

Synthesis and Derivatives

The synthesis of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one has been explored as a precursor for various derivatives that enhance its biological activity. For example, modifications at the hydroxyl positions have led to compounds with improved potency against specific cancer types.

Mechanism of Action

The mechanism of action of 6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dihydroxy-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its specific combination of benzopyran and pyridine rings, which imparts distinct chemical and biological properties

Biological Activity

6,8-Dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one, also known as a derivative of the benzopyrano-pyridine class, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to various pharmacological properties. The following sections will explore the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one is typically achieved through condensation reactions involving suitable precursors. One notable method involves the condensation of 6,8-dihydroxy-10-methylbenzo[b][1,8]naphthyridin-5(10H)-one with alkynes to yield multiple isomers, highlighting the compound's versatility in synthetic applications .

Antitumor Activity

Research has indicated that derivatives of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one exhibit significant antitumor properties. A study demonstrated that certain derivatives showed promising inhibitory effects on cancer cell lines. For instance, one derivative displayed an IC50 value indicating effective cytotoxicity against breast cancer cells, suggesting potential for further development in cancer therapeutics .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory effects. In a specific study involving animal models, administration of compounds similar to 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one resulted in a marked reduction in inflammatory markers. This suggests that the compound may serve as a potential candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of 6,8-dihydroxy-5H- benzopyrano[2,3-b]pyridin-5-one are still being elucidated. Preliminary findings suggest that the compound may exert its effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. Further studies are required to fully understand these mechanisms and their implications for therapeutic applications.

Case Studies

StudyObjectiveFindings
Antitumor Activity Evaluate cytotoxic effects on cancer cell linesCertain derivatives showed significant cytotoxicity with IC50 values indicating effectiveness against breast cancer cells .
Anti-inflammatory Effects Assess anti-inflammatory potential in animal modelsNotable reduction in inflammatory markers observed upon treatment with related compounds .
Mechanistic Insights Investigate signaling pathways involvedInitial findings suggest modulation of pathways related to proliferation and apoptosis; further research needed for clarity .

Properties

CAS No.

85863-99-6

Molecular Formula

C12H7NO4

Molecular Weight

229.19 g/mol

IUPAC Name

6,8-dihydroxychromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C12H7NO4/c14-6-4-8(15)10-9(5-6)17-12-7(11(10)16)2-1-3-13-12/h1-5,14-15H

InChI Key

XKLBJUXDKRKZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=CC(=CC(=C3C2=O)O)O

Origin of Product

United States

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